3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride
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Overview
Description
3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothiazolium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azo group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Attachment of the benzylethylamino group: This can be done through nucleophilic substitution reactions.
Final assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving heating and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These can include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.
Scientific Research Applications
3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or in the study of enzyme mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-3-oxopropyl)-benzyl-methylazanium chloride
- Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate
Uniqueness
3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a wide range of applications.
Properties
CAS No. |
85959-18-8 |
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Molecular Formula |
C27H30N5O2S.Cl C27H30ClN5O2S |
Molecular Weight |
524.1 g/mol |
IUPAC Name |
3-[2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C27H29N5O2S.ClH/c1-3-31(19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)29-30-27-32(17-16-26(28)33)24-15-14-23(34-4-2)18-25(24)35-27;/h5-15,18H,3-4,16-17,19H2,1-2H3,(H-,28,33);1H |
InChI Key |
BPTWPFQNQNJDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C4=C(S3)C=C(C=C4)OCC)CCC(=O)N.[Cl-] |
Origin of Product |
United States |
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